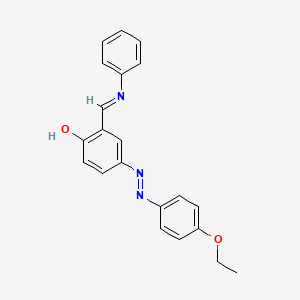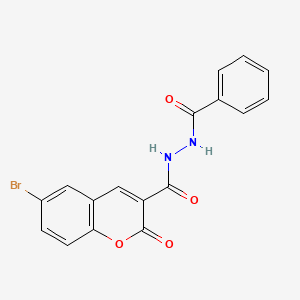![molecular formula C13H10N2O2 B11092675 2,4-Dimethyl-pyrrolo[3,4-c]quinoline-1,3-dione](/img/structure/B11092675.png)
2,4-Dimethyl-pyrrolo[3,4-c]quinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can be achieved through a multi-step process involving the construction of the quinoline and pyrrole rings followed by their fusion. One common method involves the use of N-phenylglycines and maleimides in a copper-catalyzed decarboxylative annulation reaction . This reaction proceeds through a cascade mechanism involving oxidative decarboxylation, 1,2-addition, intramolecular cyclization, tautomerization, and aromatization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the quinoline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline and pyrrole derivatives.
Scientific Research Applications
2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting diseases such as cancer and infectious diseases.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar quinoline-pyrrole fused structure but differs in the position and nature of substituents.
N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These derivatives have variations in the substituents on the nitrogen atom of the pyrrole ring.
Uniqueness
2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,4-dimethylpyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C13H10N2O2/c1-7-10-11(13(17)15(2)12(10)16)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3 |
InChI Key |
ZFGLUIRRXJEQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11092618.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11092623.png)
![6-Amino-3-(methoxymethyl)-4-(naphthalen-1-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11092630.png)
![1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11092635.png)
![1-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide](/img/structure/B11092651.png)
![3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11092656.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092658.png)

![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092666.png)
![7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile](/img/structure/B11092667.png)
![7,7,8a-Trimethyl-5-thioxo-tetrahydro-oxazolo[3,2-c]pyrimidin-2-one](/img/structure/B11092682.png)

